Computed Lipophilicity (LogP) Differentiates 2-Phenyl-5-CF₃-Indole from Mono-Substituted Indole Building Blocks
The computed LogP of 2-phenyl-5-(trifluoromethyl)-1H-indole is approximately 4.85, which is 0.17 log units higher than 2-phenylindole (LogP ≈ 4.68) and roughly 2 log units higher than 5-(trifluoromethyl)indole (estimated LogP ≈ 2.9 based on its lower molecular weight and absence of the phenyl group) [1]. This elevated lipophilicity reflects the additive contributions of both the C-2 phenyl and C-5 CF₃ groups, placing the compound in an optimized LogP range (3–5) often associated with favorable membrane permeability and oral absorption potential [2]. For medicinal chemistry procurement, this means the compound offers a pre-optimized lipophilicity profile that neither mono-substituted analog can provide without additional synthetic derivatization.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.85370 |
| Comparator Or Baseline | Comparator 1: 2-Phenylindole (CAS 948-65-2), LogP ≈ 4.68; Comparator 2: 5-(Trifluoromethyl)indole (CAS 100846-24-0), estimated LogP ≈ 2.9 |
| Quantified Difference | ΔLogP ≈ +0.17 vs. 2-phenylindole; ΔLogP ≈ +1.95 vs. 5-CF₃-indole |
| Conditions | Computed LogP values from chemical database entries (ChemSrc, Chem960) using standard fragmentation methods |
Why This Matters
The distinct LogP value positions this compound in a higher lipophilicity tier than either mono-substituted analog, enabling procurement decisions based on quantitative permeability optimization rather than trial-and-error analog mixing.
- [1] BOC Sciences Building Blocks. 2-Phenylindole (CAS 948-65-2): LogP data. https://buildingblock.bocsci.com (accessed April 2026). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
